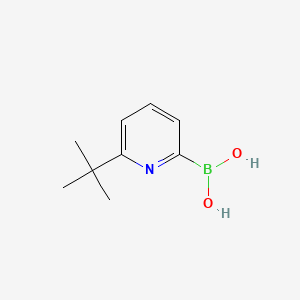

(6-(tert-Butyl)pyridin-2-yl)boronic acid

Description

BenchChem offers high-quality (6-(tert-Butyl)pyridin-2-yl)boronic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (6-(tert-Butyl)pyridin-2-yl)boronic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(6-tert-butylpyridin-2-yl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14BNO2/c1-9(2,3)7-5-4-6-8(11-7)10(12)13/h4-6,12-13H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNMCMDWFHWYATM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=NC(=CC=C1)C(C)(C)C)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14BNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50671264 | |

| Record name | (6-tert-Butylpyridin-2-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50671264 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1265478-40-7 | |

| Record name | (6-tert-Butylpyridin-2-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50671264 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

(6-(tert-Butyl)pyridin-2-yl)boronic acid synthesis protocol

An In-Depth Technical Guide to the Synthesis of (6-(tert-Butyl)pyridin-2-yl)boronic Acid

Introduction

(6-(tert-Butyl)pyridin-2-yl)boronic acid and its corresponding esters are valuable heterocyclic building blocks in modern organic synthesis. Their utility is most prominently featured in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, which are fundamental for constructing carbon-carbon bonds.[1][2] The presence of the sterically demanding tert-butyl group ortho to the nitrogen atom imparts unique electronic and steric properties to the molecule, influencing the reactivity and conformation of the resulting biaryl products. This makes it a sought-after intermediate for the development of pharmaceuticals, agrochemicals, and advanced materials.[3] This guide provides a detailed examination of the primary synthetic methodologies for preparing this reagent, offering insights into the mechanistic underpinnings and practical considerations for each approach.

Chapter 1: Strategic Synthesis Approaches

The synthesis of aryl and heteroaryl boronic acids can be achieved through several strategic pathways. For (6-(tert-Butyl)pyridin-2-yl)boronic acid, the selection of a particular route depends on factors such as the availability of starting materials, required scale, functional group compatibility, and laboratory capabilities. The three most prevalent and effective strategies are:

-

Lithiation and Borylation via Halogen-Metal Exchange: This is a classic and robust method for creating a C-B bond.[2] It involves the reaction of a halopyridine precursor with a strong organolithium base at cryogenic temperatures to generate a highly reactive pyridinyllithium intermediate. This intermediate is then quenched with an electrophilic boron species, such as a trialkyl borate, to form the boronic acid after workup.[4][5]

-

Palladium-Catalyzed Miyaura Borylation: This powerful cross-coupling reaction utilizes a palladium catalyst to couple a halopyridine with a diboron reagent, most commonly bis(pinacolato)diboron (B₂pin₂).[6][7] The method is renowned for its mild reaction conditions and excellent functional group tolerance, making it a cornerstone of modern synthetic chemistry.[8][9]

-

Iridium-Catalyzed Direct C-H Borylation: Representing the state-of-the-art in atom economy, this method enables the direct conversion of a pyridine C-H bond into a C-B bond.[10] The regioselectivity is typically governed by steric factors, making it a potentially viable, albeit more specialized, route for the target molecule.[11]

Chapter 2: Protocol Deep Dive: Halogen-Metal Exchange and Borylation

This method is arguably the most frequently employed for the synthesis of pyridyl boronic acids on a laboratory scale due to its high efficiency and reliability, provided that stringent anhydrous and anaerobic conditions are maintained. The most common starting material is 2-bromo-6-(tert-butyl)pyridine.

Mechanism and Rationale

The synthesis proceeds via a two-step sequence initiated by a halogen-metal exchange.

-

Lithium-Halogen Exchange: At low temperatures (typically -78 °C to -40 °C), n-butyllithium (n-BuLi) rapidly exchanges with the bromine atom on the pyridine ring. This reaction is significantly faster than the deprotonation of any ring protons or the reaction between n-BuLi and the borate ester.[4] The low temperature is critical to prevent side reactions, such as the addition of n-BuLi to the pyridine ring or decomposition of the thermally sensitive pyridinyllithium intermediate. The formation of the lithiated species is favored at the C-2 position due to the higher reactivity of the C-Br bond compared to C-H bonds in this exchange.

-

Borylation: The resulting 6-(tert-butyl)pyridin-2-yllithium is a potent nucleophile. It readily attacks the electrophilic boron atom of a trialkyl borate, such as triisopropyl borate (B(OiPr)₃). This forms a tetracoordinate borate "ate" complex.

-

Hydrolysis: Upon acidic workup (e.g., with aqueous HCl), the borate complex is hydrolyzed to yield the final (6-(tert-Butyl)pyridin-2-yl)boronic acid. Often, boronic acids, especially pyridyl boronic acids, can exist as cyclic trimers known as boroxines, particularly after dehydration.[4]

Experimental Workflow Diagram

Caption: General experimental workflow for the lithiation-borylation synthesis.

Detailed Experimental Protocol

Disclaimer: This protocol is for informational purposes only and should be performed by qualified personnel in a controlled laboratory setting. All necessary safety precautions must be taken.

Reagents and Equipment:

-

Three-necked round-bottom flask, flame-dried

-

Magnetic stirrer and stir bar

-

Nitrogen/Argon inlet and bubbler

-

Low-temperature thermometer

-

Syringes and syringe pump

-

Dry ice/acetone bath

-

2-Bromo-6-(tert-butyl)pyridine

-

Anhydrous tetrahydrofuran (THF)

-

Triisopropyl borate (B(OiPr)₃)

-

n-Butyllithium (n-BuLi) in hexanes (concentration titrated)

-

Saturated aqueous ammonium chloride (NH₄Cl) or dilute hydrochloric acid (HCl)

-

Organic solvents for extraction (e.g., ethyl acetate, dichloromethane)

Procedure:

-

To a flame-dried, three-necked flask equipped with a magnetic stir bar, nitrogen inlet, and temperature probe, add 2-bromo-6-(tert-butyl)pyridine (1.0 eq).

-

Add anhydrous THF (approx. 0.2 M concentration) and triisopropyl borate (1.2 eq) via syringe.[4]

-

Cool the resulting solution to -78 °C using a dry ice/acetone bath.

-

Slowly add n-BuLi (1.1 eq) dropwise via syringe pump over 1 hour, ensuring the internal temperature does not rise above -70 °C. A color change is typically observed.

-

After the addition is complete, allow the reaction to stir at -78 °C for an additional hour.

-

Quench the reaction by slowly adding saturated aqueous NH₄Cl or 1M HCl while the mixture is still cold.

-

Remove the cooling bath and allow the mixture to warm to room temperature.

-

If necessary, adjust the pH of the aqueous layer to the isoelectric point of the boronic acid (typically pH ~7) to induce precipitation.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). The product may have significant aqueous solubility, complicating extraction.

-

Isolate the product. If it precipitates, it can be collected by filtration. Alternatively, after extraction, the combined organic layers are dried over sodium sulfate, filtered, and concentrated under reduced pressure. The crude product can then be purified by crystallization or chromatography.

Quantitative Data Summary

| Parameter | Typical Value / Condition | Rationale / Comment |

| Starting Material | 2-Bromo-6-(tert-butyl)pyridine | Commercially available or synthesized from 2-amino-6-(tert-butyl)pyridine. |

| Base | n-Butyllithium (n-BuLi) | A strong, non-nucleophilic base ideal for halogen-metal exchange.[12] |

| Boron Source | Triisopropyl borate | Less reactive than trimethyl borate, reducing side reactions.[5] |

| Temperature | -78 °C | Crucial for preventing side reactions and decomposition of the lithiated intermediate.[3] |

| Solvent | Anhydrous THF | Aprotic polar solvent that solvates the lithium cation. Must be rigorously dry. |

| Yield | 60-85% | Yields can vary based on the purity of reagents and strictness of anhydrous conditions. |

Chapter 3: Alternative Synthesis via Palladium-Catalyzed Miyaura Borylation

The Miyaura borylation is a highly versatile and widely adopted method for synthesizing boronic esters, which are stable and easily handled precursors to boronic acids.[6][7] This reaction offers broader functional group tolerance compared to the organolithium route.

Mechanism and Rationale

The reaction proceeds through a catalytic cycle involving a palladium(0) species.[6]

-

Oxidative Addition: The active Pd(0) catalyst oxidatively adds to the 2-bromo-6-(tert-butyl)pyridine, forming a Pd(II) complex.

-

Transmetalation: A diboron reagent, activated by a base (e.g., potassium acetate, KOAc), transmetalates a boryl group to the palladium center, displacing the halide. The base is crucial for activating the diboron reagent.[6]

-

Reductive Elimination: The aryl and boryl groups on the palladium complex reductively eliminate to form the desired (6-(tert-butyl)pyridin-2-yl)boronic pinacol ester and regenerate the Pd(0) catalyst.

Reaction Mechanism Diagram

Caption: Catalytic cycle of the Miyaura Borylation reaction.

Comparative Analysis

-

Advantages: Superior functional group tolerance (tolerates esters, ketones, etc.), milder reaction conditions (no cryogenic temperatures), and often uses more stable and less hazardous reagents. The resulting pinacol esters are generally more stable and easier to purify than the free boronic acids.[8]

-

Disadvantages: Requires an expensive palladium catalyst and ligands. The removal of palladium residues from the final product can be challenging and is a critical consideration in pharmaceutical applications.

Chapter 4: Direct C-H Borylation: An Emerging Strategy

Direct C-H borylation is an elegant and atom-economical approach that avoids the need for pre-functionalized starting materials like halopyridines.[10] Iridium-based catalysts are most commonly used for this transformation.

Mechanism and Rationale

The generally accepted mechanism for iridium-catalyzed C-H borylation involves an Ir(III)/Ir(V) catalytic cycle.[10] The catalyst, typically generated from a precursor like [Ir(OMe)(cod)]₂ and a bipyridine ligand, activates a C-H bond of the substrate. For 2-substituted pyridines, borylation is often directed to the C-6 position. In the case of 2-(tert-butyl)pyridine, steric hindrance from the bulky tert-butyl group strongly directs the borylation to the sterically most accessible C-H bond at the C-6 position.[11]

Advantages and Limitations

-

Advantages: High atom economy (no leaving groups from the substrate), fewer synthetic steps if starting from the parent heterocycle, and potential for novel regioselectivities.

-

Limitations: The nitrogen lone pair in pyridine can inhibit the iridium catalyst, sometimes leading to low reactivity. The catalysts are expensive, and regioselectivity can be difficult to control in substrates with multiple accessible C-H bonds.

Conclusion

The synthesis of (6-(tert-Butyl)pyridin-2-yl)boronic acid can be accomplished through several effective methods. The lithiation-borylation route via halogen-metal exchange remains a highly reliable and cost-effective choice for laboratory-scale synthesis, assuming the necessary equipment for handling air- and moisture-sensitive reagents is available. For syntheses requiring high functional group tolerance or for producing the more stable pinacol ester derivative, the Miyaura borylation offers a powerful and versatile alternative. Finally, direct C-H borylation represents a modern, atom-economical strategy that is particularly compelling when starting from the unfunctionalized 2-(tert-butyl)pyridine, leveraging steric control to achieve the desired regiochemistry. The optimal choice will ultimately be dictated by the specific requirements of the research program, including scale, cost, purity requirements, and available starting materials.

References

-

Leonori, D., & Aggarwal, V. K. (2014). Lithiation–Borylation Methodology and its Application in Synthesis. Accounts of Chemical Research, 47(10), 3174–3183. [Link]

-

Preshlock, S. M., et al. (2016). Iridium-catalyzed C–H borylation of pyridines. Organic & Biomolecular Chemistry, 14(38), 9034-9047. [Link]

-

Ishiyama, T., et al. (2002). A Stoichiometric Aromatic C-H Borylation Catalyzed by Iridium(I)/2,2′-Bipyridine Complexes at Room Temperature. Angewandte Chemie International Edition, 41(16), 3056-3058. [Link]

-

Ishiyama, T., Murata, M., & Miyaura, N. (1995). Palladium(0)-Catalyzed Cross-Coupling Reaction of Alkoxydiboron with Haloarenes: A Direct Procedure for Arylboronic Esters. The Journal of Organic Chemistry, 60(23), 7508–7510. [Link]

-

Miyaura Borylation Reaction. Organic Chemistry Portal. [Link]

-

Giraud, A., et al. (2000). Synthesis and reactions of new N-heteroaryl boronic acids. Durham E-Theses. [Link]

-

Berion, D., et al. (2023). Recent Advances in the Synthesis of Borinic Acid Derivatives. Molecules, 28(6), 2660. [Link]

-

Breinbauer, R., et al. (2016). A Modular Synthesis of Teraryl‐Based α‐Helix Mimetics, Part 5: A Complete Set of Pyridine Boronic Acid Pinacol Esters Featuring Side Chains of Proteinogenic Amino Acids. European Journal of Organic Chemistry, 2016(21), 3568-3579. [Link]

-

Malig, T. C., et al. (2019). Base-Free Borylation of Aryl Halides Enabled by Zn-Promoted Halide Abstraction. Organic Letters, 21(15), 6084–6088. [Link]

-

Boebel, T. A., & Hartwig, J. F. (2008). Silyl-directed, iridium-catalyzed ortho-borylation of arenes. A one-pot ortho-borylation of phenols, arylamines, and alkylarenes. Journal of the American Chemical Society, 130(24), 7534–7535. [Link]

-

Oeschger, R. J., et al. (2019). Origin of the Difference in Reactivity between Ir Catalysts for the Borylation of C−H Bonds. Journal of the American Chemical Society, 141(41), 16479–16485. [Link]

-

Vilas-Boas, M., et al. (2021). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 26(15), 4479. [Link]

-

Berry, J. (2022). IRIDIUM-CATALYZED C-H BORYLATION. University of Illinois Urbana-Champaign. [Link]

-

Aggarwal, V. K. (2018). Lithiation-Borylation Methodology and Its Application in Synthesis. SlideShare. [Link]

-

Valente, C., et al. (2012). A General Method for Suzuki-Miyaura Coupling Reactions Using Lithium Triisopropyl Borates. Organic letters, 14(11), 2872–2875. [Link]

-

Li, W., et al. (2005). Synthesis of 3-Pyridylboronic Acid and its Pinacol Ester. Organic Syntheses, 81, 89. [Link]

-

Stanforth, S. P. (2001). The Synthesis and Applications of Heterocyclic Boronic Acids. Tetrahedron, 57(1), 1-20. [Link]

-

Arylboronic acid or boronate synthesis. Organic Chemistry Portal. [Link]

-

Bouillon, A., et al. (2003). Synthesis of Novel Halopyridinylboronic Acids and Esters. Part 4. Halopyridin-2-yl-boronic Acids and Esters Are Stable, Crystalline Partners for Classical Suzuki Cross-Coupling. Tetrahedron, 59(51), 10043-10049. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. evitachem.com [evitachem.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 6. Miyaura Borylation Reaction [organic-chemistry.org]

- 7. Miyaura borylation - Wikipedia [en.wikipedia.org]

- 8. par.nsf.gov [par.nsf.gov]

- 9. Arylboronic acid or boronate synthesis [organic-chemistry.org]

- 10. chemistry.illinois.edu [chemistry.illinois.edu]

- 11. Silyl-directed, iridium-catalyzed ortho-borylation of arenes. A one-pot ortho-borylation of phenols, arylamines, and alkylarenes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

An In-Depth Technical Guide to (6-(tert-Butyl)pyridin-2-yl)boronic Acid: A Key Building Block for Advanced Chemical Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Versatility of a Substituted Pyridylboronic Acid

(6-(tert-Butyl)pyridin-2-yl)boronic acid, a substituted pyridylboronic acid, has emerged as a critical building block in modern organic synthesis. Its unique structural features, combining a sterically demanding tert-butyl group with a reactive boronic acid moiety on a pyridine scaffold, make it an invaluable tool for the construction of complex molecular architectures. This guide provides a comprehensive overview of its chemical structure, properties, synthesis, and key applications, with a particular focus on its role in the synthesis of novel compounds for the pharmaceutical and materials science sectors. The strategic placement of the tert-butyl group offers significant advantages in modulating the electronic properties and steric environment of target molecules, thereby influencing their biological activity and material characteristics.

Chemical Structure and Physicochemical Properties

The chemical structure of (6-(tert-Butyl)pyridin-2-yl)boronic acid consists of a pyridine ring substituted at the 6-position with a tert-butyl group and at the 2-position with a boronic acid group [-B(OH)2]. This arrangement imparts a unique combination of steric hindrance and electronic effects that are instrumental in its reactivity and the properties of its derivatives.

| Property | Value | Source(s) |

| CAS Number | 1265478-40-7 | [1] |

| Molecular Formula | C9H14BNO2 | N/A |

| Molecular Weight | 179.03 g/mol | N/A |

| Appearance | White to off-white solid | General observation for similar compounds |

| Melting Point | Not explicitly available for this specific compound. Related compounds like 6-(tert-Butoxycarbonylamino)pyridine-3-boronic acid pinacol ester have melting points in the range of 203.0°C to 205.0°C.[2] | General knowledge |

| Solubility | Generally, boronic acids exhibit low solubility in water.[3] Solubility can be influenced by pH and the presence of diols.[3] The tert-butyl group may increase solubility in organic solvents. | [3] |

| pKa | The pKa of boronic acids can be influenced by substituents.[3] | [3] |

Synthesis and Purification: A Methodological Approach

The synthesis of (6-(tert-Butyl)pyridin-2-yl)boronic acid typically proceeds via a halogen-metal exchange reaction followed by borylation. A general, reliable protocol is outlined below, drawing upon established methods for the synthesis of pyridylboronic acids.

Experimental Protocol: Synthesis of (6-(tert-Butyl)pyridin-2-yl)boronic acid

Objective: To synthesize (6-(tert-Butyl)pyridin-2-yl)boronic acid from 2-bromo-6-(tert-butyl)pyridine.

Materials:

-

2-Bromo-6-(tert-butyl)pyridine

-

Anhydrous Tetrahydrofuran (THF)

-

n-Butyllithium (n-BuLi) in hexanes

-

Triisopropyl borate

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Sodium chloride (NaCl)

-

Acetonitrile

-

Dry ice/acetone bath

-

Standard glassware for anhydrous reactions

-

Magnetic stirrer and heating mantle

Procedure:

-

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet is charged with 2-bromo-6-(tert-butyl)pyridine and anhydrous THF under a nitrogen atmosphere.

-

Lithiation: The solution is cooled to -78 °C using a dry ice/acetone bath. n-Butyllithium (in hexanes) is added dropwise via the dropping funnel, maintaining the temperature below -70 °C. The reaction mixture is stirred at this temperature for 1 hour to ensure complete lithium-halogen exchange. The causality behind this step lies in the strong nucleophilicity of n-BuLi, which facilitates the deprotonation at the most acidic position, ortho to the bromine, leading to a lithiated intermediate.

-

Borylation: Triisopropyl borate is added dropwise to the reaction mixture at -78 °C. The mixture is then allowed to warm to room temperature and stirred overnight. The borate ester acts as an electrophile, trapping the lithiated pyridine species to form a boronate ester intermediate.

-

Hydrolysis and Work-up: The reaction is quenched by the slow addition of aqueous HCl at 0 °C. The pH of the aqueous layer is carefully adjusted to approximately 7.6-7.7 with aqueous NaOH, which causes the precipitation of the crude boronic acid.[4]

-

Extraction and Isolation: The aqueous mixture is saturated with NaCl and extracted with THF.[4] The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

Purification: The crude solid is suspended in acetonitrile and heated to 70 °C, stirred for 30 minutes, and then allowed to cool to room temperature and subsequently to 0 °C to induce crystallization.[4] The purified (6-(tert-Butyl)pyridin-2-yl)boronic acid is collected by filtration and dried under vacuum.

Self-Validation: The purity of the final product should be assessed by 1H NMR, 13C NMR, and mass spectrometry to confirm its identity and purity. The melting point of the purified product should also be determined and compared to literature values for analogous compounds.

Key Reactions and Applications in Drug Discovery and Development

(6-(tert-Butyl)pyridin-2-yl)boronic acid is a versatile reagent, primarily utilized in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to form C-C bonds. This reaction is a cornerstone of modern medicinal chemistry for the synthesis of biaryl and heteroaryl structures, which are prevalent in many drug candidates.

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling involves the reaction of an organoboron compound (like (6-(tert-Butyl)pyridin-2-yl)boronic acid) with an organohalide in the presence of a palladium catalyst and a base. The tert-butyl group at the 6-position can sterically influence the coupling reaction, potentially leading to selective formation of certain rotamers or providing stability to the resulting biaryl system.

Caption: Generalized workflow of a Suzuki-Miyaura coupling reaction.

Application in the Synthesis of Picolinamide Derivatives

A significant application of substituted pyridylboronic acids is in the synthesis of picolinamide derivatives, which are a class of compounds with diverse biological activities, including potential as 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) inhibitors for the treatment of metabolic syndrome.[5] The following hypothetical reaction scheme illustrates how (6-(tert-Butyl)pyridin-2-yl)boronic acid could be used to synthesize a substituted picolinamide.

Caption: Synthetic route to picolinamide derivatives.

Handling, Storage, and Safety

As with all boronic acids, (6-(tert-Butyl)pyridin-2-yl)boronic acid requires careful handling to maintain its integrity and to ensure laboratory safety.

Handling:

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[6][7]

-

Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust.[3][7]

-

Avoid contact with skin and eyes. In case of contact, rinse immediately and thoroughly with water.[3][6]

-

Wash hands thoroughly after handling.[7]

Storage:

-

Store in a tightly sealed container in a cool, dry place.[8] Boronic acids are sensitive to moisture and can undergo dehydration to form boroxines.

-

For long-term storage, keeping the compound under an inert atmosphere (e.g., argon or nitrogen) at refrigerated temperatures (2-8 °C) is recommended to prevent degradation.[8]

Safety:

-

(6-(tert-Butyl)pyridin-2-yl)boronic acid is classified as an irritant. It may cause skin, eye, and respiratory irritation.[3][6]

-

The toxicological properties have not been fully investigated. It is advisable to treat the compound with the same precautions as other potentially hazardous chemicals.[6]

-

In case of fire, use carbon dioxide, dry chemical powder, or appropriate foam.[3]

Spectroscopic Data

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons on the pyridine ring, typically in the range of 7-9 ppm. A singlet corresponding to the nine equivalent protons of the tert-butyl group would be observed further upfield, likely around 1.3-1.5 ppm. The protons of the B(OH)2 group may appear as a broad singlet, and its chemical shift can be concentration and solvent dependent.

-

¹³C NMR: The carbon NMR spectrum will display signals for the pyridine ring carbons, with the carbon attached to the boron atom appearing at a characteristic downfield shift. The quaternary carbon and the methyl carbons of the tert-butyl group will also have distinct resonances. For example, in 4-tert-butylpyridine, the quaternary carbon appears around 34 ppm and the methyl carbons around 30 ppm.

-

Mass Spectrometry: Electrospray ionization mass spectrometry (ESI-MS) would likely show the protonated molecular ion [M+H]+. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition. Analysis of boronic acids by mass spectrometry can sometimes be complicated by the formation of boroxines (cyclic trimers) or solvent adducts.[9]

Conclusion

(6-(tert-Butyl)pyridin-2-yl)boronic acid is a valuable and versatile building block for organic synthesis, particularly in the construction of complex molecules for drug discovery and materials science. Its unique steric and electronic properties, conferred by the tert-butyl group, provide chemists with a powerful tool for fine-tuning the characteristics of their target compounds. A thorough understanding of its synthesis, reactivity, and handling is essential for its effective and safe utilization in the laboratory. As research in these fields continues to advance, the demand for specialized building blocks like (6-(tert-Butyl)pyridin-2-yl)boronic acid is expected to grow, further solidifying its importance in modern chemical research.

References

-

(6-(tert-Butyl)pyridin-2-yl)boronic acid. (n.d.). Beijing Xinheng Research Technology Co., Ltd. Retrieved from [Link]

- SAFETY DATA SHEET: 2,6-Di-tert-butylpyridine. (2011, December 15). Fisher Scientific.

- Kim, H. Y., et al. (2015). Synthesis and optimization of picolinamide derivatives as a novel class of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) inhibitors. Bioorganic & Medicinal Chemistry Letters, 25(8), 1679-1683.

-

(6-((tert-butoxycarbonyl)amino)pyridin-3-yl)boronic acid. (n.d.). ChemUniverse. Retrieved from [Link]

- Reddy, G. S., et al. (2014). A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. Analytical Methods, 6(15), 5873-5880.

- Chen, P., et al. (2022). Boronate affinity paper spray mass spectrometry for determination of elevated levels of catecholamines in urine. Analytica Chimica Acta, 1235, 340508.

- Komatsu, S., et al. (2022).

- SAFETY DATA SHEET: Pyridine-2-boronic acid. (n.d.). Fisher Scientific.

-

2,6-Di-tert-butylpyridine. (n.d.). PubChem. Retrieved from [Link]

- SAFETY DATA SHEET: 1-(tert-Butoxycarbonyl)indole-2-boronic Acid. (2025, March 27). TCI Chemicals.

- SAFETY DATA SHEET. (2025, September 13). Sigma-Aldrich.

-

2,6-Di-tert-butylpyridine. (n.d.). PubChem. Retrieved from [Link]

- Simple Solubilization of the Traditional 2,2′:6′,2′′-Terpyridine Ligand in Organic Solvents by Substitution with 4,4′′-Di-tert-butyl Groups. (2015). Synthesis, 47(19), A-J.

-

3-pyridylboronic acid. (n.d.). Organic Syntheses. Retrieved from [Link]

Sources

- 1. rsc.org [rsc.org]

- 2. 6-(tert-Butoxycarbonylamino)pyridine-3-boronic acid pinacol ester, 97% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 3. DSpace [kuscholarworks.ku.edu]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. Synthesis, carbohydrate- and DNA-binding studies of cationic 2,2′:6′,2′′-terpyridineplatinum(ii) complexes containing N- and S-donor boronic acid ligands - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. 4-TERT-BUTYLPYRIDINE(3978-81-2) 13C NMR spectrum [chemicalbook.com]

- 8. chemscene.com [chemscene.com]

- 9. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]

A Technical Guide to Sterically Hindered Boronic Acids: Overcoming Challenges in Modern Cross-Coupling

Abstract

Sterically hindered boronic acids and their derivatives are indispensable tools in modern organic synthesis, enabling the construction of complex, multi-substituted molecular architectures that are central to pharmaceuticals, agrochemicals, and materials science. Their utility, however, is matched by the significant synthetic challenges they present. This guide provides an in-depth analysis of the core principles governing the reactivity of sterically hindered boronic acids, with a primary focus on their application in the Suzuki-Miyaura cross-coupling reaction. We will explore the mechanistic hurdles imposed by steric bulk—namely, the retardation of transmetalation and reductive elimination—and detail the evolution of catalyst systems designed to overcome these barriers. By explaining the causality behind ligand choice, catalyst selection, and reaction optimization, this guide offers researchers, scientists, and drug development professionals a robust framework for successfully implementing these challenging yet powerful reagents in their synthetic endeavors.

The Nature and Challenge of Steric Hindrance in Boronic Acids

Boronic acids (R-B(OH)₂) are a cornerstone of C-C bond formation, most notably in the palladium-catalyzed Suzuki-Miyaura coupling reaction.[1] Their stability, low toxicity, and functional group tolerance have made them ubiquitous reagents.[2] However, when the organic substituent (R) is sterically demanding, the fundamental reactivity of the boronic acid is altered, posing significant challenges to synthetic chemists.

Defining Steric Hindrance: Steric hindrance in this context typically refers to the presence of bulky substituents on the carbon atom attached to the boron, or on atoms in close proximity. For arylboronic acids, this most often means substitution at one or both ortho positions of an aromatic ring. The synthesis of biaryls with substituents at all four ortho positions (tetra-ortho-substituted biaryls) represents a formidable challenge in the field.[3][4]

Impact of Steric Bulk:

-

Reduced Reactivity: Bulky groups physically obstruct the approach of the palladium catalyst to the boron center, which is a prerequisite for the critical transmetalation step of the catalytic cycle.[5][6]

-

Altered Acidity and Stability: While electron-withdrawing groups increase the Lewis acidity of boronic acids, bulky ortho substituents can decrease it.[7] Furthermore, hindered boronic acids can be prone to decomposition pathways like protodeboronation, an undesirable side reaction where the C-B bond is cleaved by a proton source, consuming the reagent.[8][9][10]

-

Equilibrium with Boroxines: Boronic acids exist in equilibrium with their cyclic trimeric anhydrides, known as boroxines. While this is a general property, the equilibrium can be influenced by the steric nature of the R group.

Caption: Comparison of a simple vs. sterically hindered arylboronic acid.

Synthetic Routes to Sterically Hindered Boronic Acids

The preparation of sterically hindered boronic acids often requires more specialized methods than their less-demanding counterparts.

-

Miyaura Borylation: This palladium-catalyzed reaction is one of the most versatile methods for synthesizing boronic esters (which can be hydrolyzed to boronic acids) from aryl or vinyl halides/triflates and a diboron reagent like bis(pinacolato)diboron (B₂pin₂).[11] Its mild conditions and functional group tolerance make it suitable for complex substrates.[11][12] However, for hindered substrates, specialized ligands and conditions may be necessary to achieve good yields. More recently, catalysts based on earth-abundant metals like iron have also been developed for this transformation.[13]

-

Organometallic Intermediates: The classic approach involves forming a Grignard or organolithium reagent from a hindered aryl halide, followed by quenching with a trialkyl borate ester (e.g., triisopropyl borate). While effective, this method has limited functional group compatibility due to the high reactivity of the organometallic intermediate.

The Suzuki-Miyaura Coupling: A Mechanistic Perspective on a Major Hurdle

The Suzuki-Miyaura reaction's catalytic cycle consists of three primary steps: oxidative addition, transmetalation, and reductive elimination.[14] Steric hindrance profoundly impacts the latter two steps, which are often the rate-limiting stages of the reaction.

Caption: The Suzuki-Miyaura catalytic cycle, highlighting steps impacted by sterics.

-

Transmetalation: This step involves the transfer of the organic group from the boron atom to the palladium(II) center. For this to occur, the boronic acid must be activated by a base to form a more nucleophilic boronate species.[15][16] Steric bulk on either the boronic acid or the palladium complex can severely hinder the approach of these two species, slowing down or completely inhibiting the transfer.[5]

-

Reductive Elimination: This is the final step where the two coupled organic fragments are expelled from the palladium center to form the new C-C bond, regenerating the Pd(0) catalyst.[14] For this to happen, the two organic groups must be positioned cis to each other on the palladium complex. Bulky substituents can create significant steric repulsion, making it difficult for the complex to adopt the necessary conformation for reductive elimination to occur.[6]

Strategic Solutions: Catalyst and Ligand Innovation

Overcoming the challenges of hindered substrates has been a major driver of innovation in catalyst development. Success hinges on a rational selection of the palladium source, the ligand, and the reaction conditions.

The Central Role of Ligand Design

The choice of ligand is arguably the most critical factor for a successful hindered coupling. The ideal ligand must be both electron-rich and sterically bulky.[17]

-

Electron-Richness: Ligands that are strong electron donors (like many phosphines and N-heterocyclic carbenes) increase the electron density on the palladium center.[1] This facilitates the initial oxidative addition step and can influence the rates of subsequent steps.

-

Steric Bulk: This is the key. Bulky ligands promote the formation of coordinatively unsaturated, highly reactive monoligated Pd(0) species, which are often the active catalysts.[17] During reductive elimination, the steric bulk of the ligand helps to force the two coupled groups together, overcoming the repulsive forces between hindered substrates and accelerating the final bond-forming step.[6]

| Ligand Class | Key Examples | Core Principle and Application |

| Buchwald Biarylphosphines | SPhos, XPhos, RuPhos | These ligands feature bulky biaryl backbones that create a large "bite angle." This steric profile is exceptionally effective at promoting the reductive elimination of hindered biaryls. They are considered the gold standard for many challenging couplings.[5][6] |

| Dialkylphosphines | Tri-tert-butylphosphine (P(t-Bu)₃), Tricyclohexylphosphine (PCy₃) | These are highly electron-rich and sterically demanding ligands. P(t-Bu)₃, in particular, is highly effective for coupling sterically hindered aryl chlorides at room temperature.[17][18] |

| N-Heterocyclic Carbenes (NHCs) | IPr, IMes | NHCs are strong σ-donors and often more thermally stable than phosphines. Their steric bulk can be tuned, making them excellent ligands for synthesizing tetra-ortho-substituted biaryls.[19] |

| Ferrocene-Based Ligands | 1,1'-Bis(di-tert-butylphosphino)ferrocene (dtbpf) | The ferrocene backbone provides a rigid and well-defined geometry, with bulky phosphine groups that are effective in promoting couplings of hindered substrates.[20] |

Precatalysts, Bases, and Solvents

-

Base Selection: The base plays a crucial role in activating the boronic acid for transmetalation.[15][21] For hindered couplings, strong, non-nucleophilic bases like potassium phosphate (K₃PO₄), cesium carbonate (Cs₂CO₃), or potassium tert-butoxide (KOtBu) are often required to drive the reaction forward.[22]

-

Solvent Choice: Aprotic polar solvents like dioxane, toluene, or THF are commonly used. The choice of solvent can influence catalyst solubility and the rate of the reaction steps. In some cases, the addition of water can be beneficial, as it can participate in the transmetalation mechanism.[16][23]

A Validated Protocol: Synthesis of a Tetra-ortho-Substituted Biaryl

This protocol provides a representative example for the Suzuki-Miyaura coupling of a sterically demanding aryl bromide with a hindered boronic acid, a reaction that requires a highly active catalyst system.

Reaction: Coupling of 2-bromo-1,3,5-triisopropylbenzene with 2,4,6-trimethylphenylboronic acid.

Caption: Workflow for a challenging tetra-ortho-substituted biaryl synthesis.

Materials:

-

2-bromo-1,3,5-triisopropylbenzene (1.0 equiv)

-

2,4,6-trimethylphenylboronic acid (1.5 equiv)

-

XPhos Pd G3 Precatalyst (2 mol %)

-

Potassium Phosphate (K₃PO₄), milled (3.0 equiv)

-

Anhydrous Toluene

Procedure:

-

Inert Atmosphere: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the 2-bromo-1,3,5-triisopropylbenzene, 2,4,6-trimethylphenylboronic acid, XPhos Pd G3 precatalyst, and milled K₃PO₄.

-

Solvent Addition: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times. Under a positive pressure of inert gas, add anhydrous toluene via syringe.

-

Reaction: Place the flask in a preheated oil bath at 110 °C and stir vigorously for 12-24 hours. Rationale: High temperature is required to overcome the activation energy barrier for the sterically demanding reductive elimination step.

-

Monitoring: Monitor the reaction progress by TLC or GC-MS to confirm the consumption of the starting aryl bromide.

-

Workup: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite® to remove inorganic salts and the catalyst. Wash the pad with additional ethyl acetate.

-

Purification: Concentrate the filtrate under reduced pressure. The crude product is then purified by column chromatography on silica gel using a non-polar eluent system (e.g., hexanes) to isolate the desired tetra-ortho-substituted biaryl product.

This protocol is illustrative. The optimal conditions, including ligand, base, solvent, and temperature, may vary depending on the specific substrates used.

Conclusion

Sterically hindered boronic acids are powerful reagents that unlock access to complex and valuable molecular targets. While their use is complicated by slow transmetalation and reductive elimination steps in cross-coupling reactions, these challenges are not insurmountable. A deep understanding of the reaction mechanism, combined with the rational application of modern, highly active catalyst systems—particularly those employing bulky, electron-rich phosphine or NHC ligands—provides a clear path to success. As ligand and catalyst design continues to evolve, the synthetic utility of these demanding building blocks will only continue to expand, pushing the boundaries of what is possible in chemical synthesis.

References

-

An Efficient Synthesis of Sterically Hindered Arylboronic Acids. - ResearchGate. Available at: [Link]

-

Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect. - ResearchGate. Available at: [Link]

-

Advantages and Challenges of Cross-Coupling Reactions and Recent Progress in Suzuki–Miyaura Reactions - Chemical.AI. Available at: [Link]

-

Environmentally friendly Miyaura Borylations allowing for green, 1-pot borylation/Suzuki-Miyaura couplings. Available at: [Link]

-

Bulky phosphine ligands promote palladium-catalyzed protodeboronation - ChemRxiv. Available at: [Link]

-

Suzuki reaction - Wikipedia. Available at: [Link]

-

Miyaura Borylation Reaction - Organic Chemistry Portal. Available at: [Link]

-

In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface - PMC. Available at: [Link]

-

In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface | Accounts of Chemical Research - ACS Publications. Available at: [Link]

-

Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC. Available at: [Link]

-

Suzuki-Miyaura Coupling - Chemistry LibreTexts. Available at: [Link]

-

Suzuki Coupling - Organic Chemistry Portal. Available at: [Link]

-

Alkylboronic acid or boronate synthesis - Organic Chemistry Portal. Available at: [Link]

-

Iron-Catalyzed Miyaura Borylation of Aryl Chlorides and Triflates | Organic Letters - ACS Publications. Available at: [Link]

-

Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions - Organic Chemistry Portal. Available at: [Link]

-

One-Pot Synthesis of Arylboronic Acids and Aryl Trifluoroborates by Ir-Catalyzed Borylation of Arenes | Organic Letters - ACS Publications. Available at: [Link]

-

Distinguishing Between Pathways for Transmetallation in Suzuki-Miyaura Reactions - PMC. Available at: [Link]

-

Construction of Axially Chiral Tetra‐ortho‐Substituted Biaryls by Palladium‐Catalyzed Asymmetric Suzuki‐Miyaura Coupling - ResearchGate. Available at: [Link]

-

Boron Reagents in Synthesis : Boron Chemistry: An Overview. Available at: [Link]

-

Boronic acid - Wikipedia. Available at: [Link]

-

An efficient indenyl-derived phosphine ligand for the Suzuki–Miyaura coupling of sterically hindered aryl halides - Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

-

Tetra-ortho-substituted biaryls through palladium-catalyzed Suzuki-Miyaura couplings with a diaminochlorophosphine ligand - PubMed. Available at: [Link]

-

Synthesis and reactions of new N-heteroaryl boronic acids - Durham E-Theses. Available at: [Link]

-

Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. Available at: [Link]

-

Synthesis of Sterically Hindered Biaryls via the Palladium-Catalyzed Cross-Coupling Reaction of Arylboronic Acids or their Esters with Haloarenes | Semantic Scholar. Available at: [Link]

-

Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling - The Royal Society of Chemistry. Available at: [Link]

-

Recent Advances in the development of Suzuki Miyaura Coupling Reactions - wwjmrd. Available at: [Link]

-

pre-transmetalation intermediates in the suzuki-miyaura reaction revealed: the missing link by andy - IDEALS - University of Illinois. Available at: [Link]

-

Room-temperature synthesis of tetra-ortho-substituted biaryls by NHC-catalyzed Suzuki-Miyaura couplings. | Semantic Scholar. Available at: [Link]

-

Enantioselective Cross-Coupling for Axially Chiral Tetra-ortho-Substituted Biaryls and Asymmetric Synthesis of Gossypol | Journal of the American Chemical Society - ACS Publications. Available at: [Link]

-

Eco-Friendly Physical Activation Methods for Suzuki–Miyaura Reactions - MDPI. Available at: [Link]

-

Arylboronic Acid-Catalyzed Racemization of Secondary and Tertiary Alcohols - Semantic Scholar. Available at: [Link]

-

Computationally Assisted Mechanistic Investigation and Development of Pd-Catalyzed Asymmetric Suzuki-Miyaura and Negishi Cross-Coupling Reactions for Tetra-ortho-Substituted Biaryl Synthesis - PMC. Available at: [Link]

-

A convenient catalyst system for microwave accelerated cross-coupling of a range of aryl boronic acids with aryl chlorides - PMC. Available at: [Link]

-

A convenient catalyst system for microwave accelerated cross-coupling of a range of aryl boronic acids with aryl chlorides - Beilstein Journals. Available at: [Link]

-

Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions | Journal of the American Chemical Society. Available at: [Link]

-

Recent Advances in Acyl Suzuki Cross-Coupling - MDPI. Available at: [Link]

Sources

- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 2. semanticscholar.org [semanticscholar.org]

- 3. researchgate.net [researchgate.net]

- 4. Tetra-ortho-substituted biaryls through palladium-catalyzed Suzuki-Miyaura couplings with a diaminochlorophosphine ligand - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. pubs.rsc.org [pubs.rsc.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. chemrxiv.org [chemrxiv.org]

- 9. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Miyaura Borylation Reaction [organic-chemistry.org]

- 12. researchgate.net [researchgate.net]

- 13. pubs.acs.org [pubs.acs.org]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. Suzuki Coupling [organic-chemistry.org]

- 16. Distinguishing Between Pathways for Transmetallation in Suzuki-Miyaura Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions [organic-chemistry.org]

- 18. pubs.acs.org [pubs.acs.org]

- 19. semanticscholar.org [semanticscholar.org]

- 20. mdpi.com [mdpi.com]

- 21. wwjmrd.com [wwjmrd.com]

- 22. Advantages and Challenges of Cross-Coupling Reactions and Recent Progress in Suzuki–Miyaura Reactions — Chemical.AI – AI for Retrosynthesis & Molecule Synthesis [chemical.ai]

- 23. Yoneda Labs [yonedalabs.com]

(6-(tert-Butyl)pyridin-2-yl)boronic acid CAS number 1265478-40-7

An In-Depth Technical Guide to (6-(tert-Butyl)pyridin-2-yl)boronic acid (CAS 1265478-40-7): A Modern Building Block for Cross-Coupling Reactions

Executive Summary

The incorporation of the pyridine motif into complex molecular architectures is a cornerstone of modern medicinal chemistry and materials science. However, the synthetic utility of pyridine-based building blocks has often been hampered by their inherent reactivity challenges. Specifically, 2-pyridylboronic acids are notoriously unstable, frequently undergoing rapid protodeboronation, which complicates their storage, handling, and application in cross-coupling reactions. This guide introduces (6-(tert-Butyl)pyridin-2-yl)boronic acid, a strategically designed reagent that overcomes many of the classical limitations associated with 2-pyridylboron species. The sterically demanding tert-butyl group at the 6-position provides significant steric shielding to both the pyridine nitrogen and the boronic acid moiety. This structural feature enhances stability and modulates reactivity, making it a reliable and effective coupling partner in modern palladium-catalyzed cross-coupling reactions. This document serves as a comprehensive technical resource for researchers, providing insights into its properties, synthesis, handling, and application, with a focus on field-proven protocols for the Suzuki-Miyaura reaction.

The "2-Pyridyl Problem" and a Modern Solution

Pyridine-containing biaryls are ubiquitous scaffolds in pharmaceuticals and functional materials.[1] The Suzuki-Miyaura cross-coupling reaction is arguably the most powerful method for constructing these C-C bonds, prized for its functional group tolerance and mild conditions.[2] However, the application of 2-pyridylboronic acids has been historically challenging—a phenomenon often dubbed the "2-Pyridyl Problem".[1]

The core issues stem from two main factors:

-

Instability: The electron-deficient nature of the pyridine ring and the proximity of the nitrogen lone pair facilitate rapid protodeboronation, where the C-B bond is cleaved by a proton source (like water or alcohols), destroying the reagent.[3][4]

-

Poor Reactivity: The pyridine nitrogen can coordinate to the palladium catalyst center, leading to catalyst inhibition or undesired side reactions, thus lowering reaction efficiency.

To circumvent these issues, chemists have developed various strategies, including the use of more stable boronate esters (e.g., pinacol esters) or N-coordinating protecting groups like MIDA (N-methyliminodiacetic acid).[3] An alternative and arguably more direct approach is to modify the pyridine scaffold itself. The introduction of a bulky substituent, such as a tert-butyl group, at the 6-position ortho to the nitrogen, provides a robust solution.[5] This group sterically hinders the nitrogen lone pair, preventing catalyst poisoning, and also shields the fragile C-B bond, significantly enhancing the compound's bench-top stability and utility in synthesis.

Physicochemical and Safety Profile

(6-(tert-Butyl)pyridin-2-yl)boronic acid is a white to off-white solid. Its key properties are summarized below.

Table 1: Physicochemical Properties of (6-(tert-Butyl)pyridin-2-yl)boronic acid

| Property | Value | Source/Comment |

| CAS Number | 1265478-40-7 | [6] |

| Molecular Formula | C₉H₁₄BNO₂ | Calculated |

| Molecular Weight | 179.02 g/mol | Calculated |

| Physical Form | Solid | General Observation |

| Solubility | Soluble in organic solvents like Dioxane, THF, DMF. Limited solubility in non-polar hydrocarbons. | Inferred from typical boronic acids. |

| Stability | Significantly more stable than unsubstituted 2-pyridylboronic acid. Store under inert atmosphere, cool and dry. | The tert-butyl group provides steric protection.[5] |

Safety and Handling

As with all boronic acids, appropriate personal protective equipment (PPE) should be used.

-

Handling: Handle in a well-ventilated area, preferably a fume hood, to avoid inhalation of dust.[7][8] Wear safety glasses with side shields, a lab coat, and chemical-resistant gloves.[9]

-

Storage: Store in a tightly sealed container in a cool, dry place, away from moisture and strong oxidizing agents.[9] For long-term storage, refrigeration under an inert atmosphere (e.g., argon or nitrogen) is recommended to maximize shelf-life.

-

Toxicity: While specific toxicity data for this compound is limited, boronic acids as a class may cause skin and serious eye irritation.[7][8] Harmful if swallowed.[7]

Recommended Synthesis Protocol

(6-(tert-Butyl)pyridin-2-yl)boronic acid is typically prepared via a lithium-halogen exchange reaction from a suitable precursor, 2-bromo-6-(tert-butyl)pyridine, followed by trapping of the resulting organolithium species with a borate ester. This method is a standard and reliable route for synthesizing aryl and heteroaryl boronic acids.[10][11]

Step-by-Step Synthesis

-

Reactor Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add 2-bromo-6-(tert-butyl)pyridine (1.0 equiv) and anhydrous tetrahydrofuran (THF, ~0.5 M).

-

Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

-

Lithiation: Slowly add n-butyllithium (1.05 equiv, 2.5 M in hexanes) dropwise via syringe, ensuring the internal temperature does not rise above -70 °C.

-

Scientist's Insight: The slow addition at low temperature is critical to prevent side reactions and ensure regioselective metalation. The reaction is typically fast; stir for 30-60 minutes at -78 °C after the addition is complete.

-

-

Borylation: To the resulting deep red or brown solution, rapidly add triisopropyl borate (1.5 equiv) via syringe.

-

Scientist's Insight: The borate ester is added in excess to ensure complete trapping of the organolithium intermediate. It is crucial that the borate ester is anhydrous, as any moisture will quench the organolithium.

-

-

Quench and Workup: Allow the reaction mixture to slowly warm to room temperature and stir overnight. Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution or 1 M HCl.

-

Extraction: Transfer the mixture to a separatory funnel and extract with an organic solvent such as ethyl acetate (3x).

-

Purification: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. The crude boronic acid can often be purified by trituration with a solvent mixture (e.g., hexanes/ethyl acetate) or by recrystallization to yield the final product.

Application in Suzuki-Miyaura Cross-Coupling

The primary application for this reagent is the Suzuki-Miyaura cross-coupling reaction to form 6-(tert-butyl)-2-aryl/heteroaryl-pyridines, which are valuable scaffolds in drug discovery.[12][13] The steric hindrance of the tert-butyl group necessitates the use of modern, highly active catalyst systems.

Mechanistic Considerations

The Suzuki-Miyaura reaction proceeds via a catalytic cycle involving a palladium(0) species. The key steps are:

-

Oxidative Addition: The Pd(0) catalyst inserts into the aryl/heteroaryl halide (R-X) bond to form a Pd(II) complex.

-

Transmetalation: The boronic acid, activated by a base, transfers its organic group to the palladium center, displacing the halide.

-

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the new C-C bond and regenerating the active Pd(0) catalyst.

Field-Proven Protocol: Coupling with an Aryl Bromide

This protocol provides a robust starting point for coupling (6-(tert-Butyl)pyridin-2-yl)boronic acid with a generic, electronically neutral aryl bromide.

Reagents & Equipment:

-

(6-(tert-Butyl)pyridin-2-yl)boronic acid (1.2 equiv)

-

Aryl Bromide (1.0 equiv)

-

SPhos Pd G2 Precatalyst (2 mol%)

-

Potassium Phosphate (K₃PO₄, 3.0 equiv), finely ground

-

Anhydrous 1,4-Dioxane

-

Schlenk tube or microwave vial, magnetic stir bar, standard glassware

Step-by-Step Methodology:

-

Reactor Preparation: To a Schlenk tube containing a magnetic stir bar, add the aryl bromide (1.0 equiv), (6-(tert-Butyl)pyridin-2-yl)boronic acid (1.2 equiv), SPhos Pd G2 precatalyst (0.02 equiv), and potassium phosphate (3.0 equiv).

-

Scientist's Insight: Using a precatalyst like SPhos Pd G2 ensures the reliable in situ generation of the active Pd(0) species. Buchwald ligands like SPhos are excellent for coupling sterically hindered partners. K₃PO₄ is a moderately strong base effective in this transformation and is preferred over stronger bases that can promote boronic acid decomposition.

-

-

Inerting: Seal the tube with a septum, then evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.

-

Solvent Addition: Add anhydrous, degassed 1,4-dioxane via syringe to achieve a concentration of ~0.1 M with respect to the aryl bromide.

-

Scientist's Insight: Degassing the solvent (e.g., by sparging with argon for 20-30 minutes) is crucial to remove dissolved oxygen, which can oxidize and deactivate the palladium catalyst.

-

-

Reaction: Place the sealed tube in a preheated oil bath at 100-110 °C and stir vigorously.

-

Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-12 hours.

-

Workup and Purification:

-

Cool the reaction mixture to room temperature.

-

Dilute with ethyl acetate and filter through a pad of celite to remove palladium residues and inorganic salts.

-

Wash the filtrate with water and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

-

Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl compound.

-

Broader Applications and Future Outlook

While the Suzuki-Miyaura reaction is its primary use case, the enhanced stability of (6-(tert-Butyl)pyridin-2-yl)boronic acid opens the door to other transformations where traditional 2-pyridylboronic acids fail. This includes applications in Chan-Lam C-N couplings and other palladium-catalyzed reactions. Its utility in the synthesis of complex, sterically congested pyridine derivatives makes it a valuable tool for medicinal chemists exploring novel chemical space for drug candidates, particularly in oncology and neurodegenerative disease, where substituted pyridines are prevalent pharmacophores.[12][13] The continued development of robust building blocks like this one will be essential for advancing the efficiency and scope of modern organic synthesis.

Conclusion

(6-(tert-Butyl)pyridin-2-yl)boronic acid represents a significant advancement over simple, unstable 2-pyridylboronic acids. The strategic placement of a sterically demanding tert-butyl group confers enhanced stability and predictable reactivity, effectively solving the "2-Pyridyl Problem" for a range of applications. By using modern, highly active palladium catalyst systems, researchers can reliably incorporate this valuable heterocyclic moiety into target molecules. This guide provides the fundamental knowledge and a field-proven protocol to empower scientists to successfully utilize this versatile and powerful building block in their research and development endeavors.

References

-

The Preparation of a Stable 2-Pyridylboronate and Its Reactivity in the Suzuki—Miyaura Cross-Coupling Reaction. ResearchGate. Available at: [Link]

-

Tautomeric equilibria and binding selectivity of pyridineboronic acids - The Royal Society of Chemistry. Available at: [Link]

-

The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations. Angewandte Chemie International Edition. (2020). Available at: [Link]

- Process for the preparation of pyridine-2-boronic acid esters - Google Patents.

-

Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. The Journal of Organic Chemistry. (2005). Available at: [Link]

-

A General Solution for the 2-Pyridyl Problem. Angewandte Chemie International Edition. (2012). Available at: [Link]

-

Functionalized Pyridylboronic Acids and Their Suzuki Cross-Coupling Reactions To Yield Novel Heteroarylpyridines. Organic Letters. (2000). Available at: [Link]

-

Pd-catalyzed Suzuki-type cross-coupling of 2-pyridyl carbamoyl fluorides. RSC Publishing. (2024). Available at: [Link]

-

Synthesis of 4′-Substituted-2,2′:6′,2′′-Terpyridines. ResearchGate. Available at: [Link]

-

Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules. (2020). Available at: [Link]

-

A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Organic Letters. (2007). Available at: [Link]

-

Synthesis of Novel Halopyridinylboronic Acids and Esters. Part 4. Halopyridin-2-yl-boronic Acids and Esters Are Stable, Crystalline Partners for Classical Suzuki Cross-Coupling. ResearchGate. Available at: [Link]

-

The Synthesis and Applications of Heterocyclic Boronic Acids. Arkivoc. (2003). Available at: [Link]

-

Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. Pharmaceuticals. (2023). Available at: [Link]

-

(6-(Trifluoromethyl)pyridin-2-yl)boronic acid | C6H5BF3NO2 - PubChem. Available at: [Link]

-

Boronic Acids: New Coupling Partners in Room-Temperature Suzuki Reactions of Alkyl Bromides. Organic Chemistry Portal. Available at: [Link]

-

A scalable synthesis of the (S)-4-(tert-butyl)-2-(pyridin-2-yl)-4,5-dihydrooxazole ((S)-t-BuPyOx) ligand. Beilstein Journal of Organic Chemistry. (2013). Available at: [Link]

-

Which boronic acids are used most frequently for synthesis of bioactive molecules? ChemRxiv. (2023). Available at: [Link]

-

3-pyridylboronic acid - Organic Syntheses Procedure. Available at: [Link]

-

Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. MDPI. (2020). Available at: [Link]

-

Preparation and Reactions of 2,6-Di-t-butylpyridine and Related Hindered Bases. A Case of Steric Hindrance toward the Proton. Journal of the American Chemical Society. (1974). Available at: [Link]

-

Pyridine derivatives, especially 2,6-di-tert-butylpyridine, labeled with nitrogen-15. Journal of Labelled Compounds and Radiopharmaceuticals. (2013). Available at: [Link]

-

Molecular recognition with boronic acids—applications in chemical biology. ResearchGate. Available at: [Link]

-

Optimized synthesis of a tert-butyl-phenyl-substituted tetrapyridophenazine ligand and its Ru(ii) complexes and determination of dimerization behaviour of the complexes through supramolecular “Fingerhakel”. Dalton Transactions. (2015). Available at: [Link]

-

TSRI chemists devise simple method for making sought-after boronic acid-based drugs and other products. EurekAlert!. (2017). Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. chemrxiv.org [chemrxiv.org]

- 3. A General Solution for the 2-Pyridyl Problem - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. (6-(tert-Butyl)pyridin-2-yl)boronic acid - CAS:1265478-40-7 - 北京欣恒研科技有限公司 [konoscience.com]

- 7. assets.thermofisher.cn [assets.thermofisher.cn]

- 8. tcichemicals.com [tcichemicals.com]

- 9. datasheets.scbt.com [datasheets.scbt.com]

- 10. audreyli.com [audreyli.com]

- 11. researchgate.net [researchgate.net]

- 12. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

Methodological & Application

Synthesis of Biarylpyridines Using Boronic Acid Precursors: An Application and Protocol Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Central Role of Biarylpyridines and the Suzuki-Miyaura Coupling

Biarylpyridine scaffolds are privileged structures in medicinal chemistry and materials science. Their unique electronic and steric properties make them integral components of numerous pharmaceuticals, agrochemicals, and functional organic materials.[1][2][3][4] The efficient construction of the carbon-carbon bond linking the pyridine ring to another aryl or heteroaryl moiety is therefore a critical task for synthetic chemists. Among the myriad of cross-coupling reactions developed, the Palladium-catalyzed Suzuki-Miyaura reaction stands out as a particularly powerful and versatile method for this purpose.[5][6]

This application note provides a detailed guide to the synthesis of biarylpyridines utilizing boronic acid precursors via the Suzuki-Miyaura cross-coupling reaction. We will delve into the mechanistic underpinnings of this transformation, offer detailed, step-by-step protocols, and provide insights into troubleshooting and optimization strategies.

The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview

The Suzuki-Miyaura coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of C-C bonds with high efficiency and functional group tolerance.[5][7] The catalytic cycle, centered around a palladium catalyst, can be broken down into three key steps: oxidative addition, transmetalation, and reductive elimination.[7][8][9]

-

Oxidative Addition: The cycle begins with the oxidative addition of an aryl or heteroaryl halide (R¹-X) to a low-valent Palladium(0) species, forming a Pd(II) intermediate.[7][8] The rate of this step is influenced by the nature of the halide (I > Br > Cl) and the electronic properties of the aryl group.[8]

-

Transmetalation: In this crucial step, the organic group from the boronic acid (or its boronate ester) is transferred to the palladium center. This process is facilitated by a base, which activates the boronic acid to form a more nucleophilic "ate" complex.[10][11]

-

Reductive Elimination: The final step involves the reductive elimination of the two organic groups from the palladium center, forming the desired biaryl product (R¹-R²) and regenerating the catalytically active Pd(0) species, which can then re-enter the catalytic cycle.[7][8]

Experimental Protocols

Materials and Reagents

| Reagent/Material | Grade | Supplier | Notes |

| Pyridine Boronic Acid | ≥95% | Major Chemical Supplier | Store under inert atmosphere. |

| Aryl/Heteroaryl Halide | ≥97% | Major Chemical Supplier | |

| Palladium Catalyst | See Table 2 | Major Chemical Supplier | |

| Phosphine Ligand | See Table 2 | Major Chemical Supplier | Store under inert atmosphere. |

| Base | Anhydrous | Major Chemical Supplier | e.g., K₂CO₃, K₃PO₄, Cs₂CO₃ |

| Solvent | Anhydrous, Degassed | Major Chemical Supplier | e.g., Dioxane, Toluene, THF |

| Internal Standard | Analytical Grade | Major Chemical Supplier | For GC/NMR yield determination. |

Safety Precautions:

-

Palladium catalysts and phosphine ligands are air and moisture sensitive and should be handled under an inert atmosphere (e.g., in a glovebox or using Schlenk techniques).

-

Organic solvents are flammable and should be handled in a well-ventilated fume hood.

-

Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

General Protocol for the Synthesis of a Biarylpyridine

This protocol provides a general starting point for the Suzuki-Miyaura coupling of a pyridine boronic acid with an aryl halide. Optimization of the catalyst, ligand, base, and solvent may be necessary for specific substrates.

-

Reaction Setup:

-

To a dry Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 mmol, 1.0 equiv), pyridine boronic acid (1.2-1.5 mmol, 1.2-1.5 equiv), and the base (2.0-3.0 mmol, 2.0-3.0 equiv).

-

In a separate vial, weigh the palladium catalyst (0.01-0.05 mmol, 1-5 mol%) and, if required, the phosphine ligand (see Table 2 for typical ratios) under an inert atmosphere.

-

Evacuate and backfill the Schlenk flask with an inert gas (e.g., Argon or Nitrogen) three times.

-

Add the catalyst/ligand mixture to the Schlenk flask under a positive flow of inert gas.

-

Add the degassed solvent (5-10 mL) via syringe.

-

-

Reaction Execution:

-

Workup and Purification:

-

Once the reaction is complete, cool the mixture to room temperature.

-

Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and water.

-

Separate the organic layer, and wash it with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate).

-

-

Characterization:

-

Characterize the purified biarylpyridine by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

-

Key Reaction Parameters and Optimization

The success of a Suzuki-Miyaura coupling reaction hinges on the careful selection and optimization of several key parameters.

| Parameter | Options and Considerations | Rationale and Field Insights |

| Palladium Precatalyst | Pd(PPh₃)₄, Pd(OAc)₂, Pd₂(dba)₃, Buchwald Precatalysts | Pd(PPh₃)₄ is a reliable Pd(0) source, but can be air-sensitive.[14] Pd(OAc)₂ and Pd₂(dba)₃ are stable Pd(II) sources that are reduced in situ.[14] Buchwald precatalysts are highly active and often allow for lower catalyst loadings and milder reaction conditions.[15][16] |

| Ligand | Phosphine-based (e.g., PPh₃, PCy₃, XPhos, SPhos), N-heterocyclic carbenes (NHCs) | The ligand stabilizes the palladium center and modulates its reactivity. Electron-rich and bulky ligands facilitate oxidative addition and reductive elimination.[8][17] For challenging couplings, such as those involving heteroaryl chlorides, specialized ligands like XPhos or SPhos are often necessary.[12][16] |

| Base | K₂CO₃, K₃PO₄, Cs₂CO₃, Na₂CO₃, KF | The base is crucial for the transmetalation step.[14] The choice of base can significantly impact the reaction rate and yield. K₃PO₄ and Cs₂CO₃ are generally stronger bases and can be effective in challenging couplings.[14] |

| Solvent | Toluene, Dioxane, THF, DMF, Acetonitrile/Water mixtures | The solvent must be capable of dissolving the reactants and be stable at the reaction temperature. Aprotic polar solvents are commonly used. The use of aqueous solvent mixtures can sometimes accelerate the reaction.[18][19] |

| Temperature | Room Temperature to 120°C | Higher temperatures can increase the reaction rate but may also lead to catalyst decomposition and side reactions.[12][14] |

Troubleshooting Common Issues

| Issue | Potential Cause(s) | Suggested Solution(s) |

| Low or No Conversion | Inactive catalyst, poor quality reagents, insufficient degassing, incorrect base or solvent. | Use a fresh batch of catalyst and ligands.[14] Ensure all reagents are pure and dry. Thoroughly degas the solvent.[14][19] Screen different bases and solvents.[14][20] Consider a more active catalyst system (e.g., Buchwald precatalyst).[15] |

| Homocoupling of Boronic Acid | Presence of oxygen, use of a Pd(II) precatalyst. | Improve degassing procedures.[14] Use a Pd(0) source like Pd(PPh₃)₄.[14] |

| Protodeborylation | Unstable boronic acid, high reaction temperature, prolonged reaction time. | Use milder reaction conditions (lower temperature, shorter time).[15][16] Consider using a more stable boronic ester (e.g., pinacol or MIDA esters).[21][22] |

| Catalyst Decomposition (black precipitate) | High temperature, presence of impurities. | Lower the reaction temperature. Ensure high purity of all reagents and solvents. Increase ligand-to-palladium ratio.[14] |

Scope and Limitations

The Suzuki-Miyaura coupling is remarkably tolerant of a wide range of functional groups, including esters, amides, ketones, and nitriles. However, certain challenges can arise, particularly when dealing with heteroaromatic substrates.

-

Lewis Basicity of Pyridine: The lone pair on the pyridine nitrogen can coordinate to the palladium center, potentially inhibiting the catalytic cycle.[21][23] The use of electron-rich, bulky phosphine ligands can help mitigate this issue.[17][23]

-

Stability of Pyridine Boronic Acids: Some pyridine boronic acids are prone to protodeboronation, especially under harsh reaction conditions.[15][21] The use of boronic esters or milder reaction conditions can often overcome this limitation.[15][21]

-

Steric Hindrance: Highly substituted aryl halides or boronic acids may react more slowly, requiring more active catalyst systems and higher reaction temperatures.[12][23]

Conclusion

The Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the synthesis of biarylpyridines. By understanding the underlying mechanism and carefully selecting the reaction parameters, researchers can efficiently construct these valuable molecular scaffolds. This guide provides a solid foundation for developing robust and reliable protocols for the synthesis of a diverse array of biarylpyridine derivatives, empowering further advancements in drug discovery and materials science.

References

-

Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. The Journal of Organic Chemistry. [Link]

-

Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]

-

Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]

-

Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. Synlett. [Link]

-

Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate. PMC. [Link]

-

Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters. Journal of the American Chemical Society. [Link]

-

Suzuki Cross Coupling Reaction-A Review. ResearchGate. [Link]

-

Palladium and visible-light mediated carbonylative Suzuki–Miyaura coupling of unactivated alkyl halides and aryl boronic acids. Chemical Communications. [Link]

-

Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. PMC. [Link]

-

A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. PMC. [Link]

-

Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]

-

Recent Progress on the Synthesis of Bipyridine Derivatives. MDPI. [Link]

-

Addressing the Challenges in Suzuki–Miyaura Cross-Couplings by Ligand Design. ResearchGate. [Link]

-

Enantioselective synthesis of chiral heterocyclic biaryls via asymmetric Suzuki–Miyaura cross-coupling of 3-bromopyridine derivatives. Organic & Biomolecular Chemistry. [Link]

-

Diagnosing issues with a failed Suzuki coupling? Reddit. [Link]

-

Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero (aryl) boronic acids and esters. Scholarship @ Claremont. [Link]

-

The catalytic mechanism of the Suzuki-Miyaura reaction. ChemRxiv. [Link]

-

Help needed with unreproducible Suzuki coupling. Reddit. [Link]

-

Synthesis of 2,2′-Bipyridyl-Type Compounds via the Suzuki—Miyaura Cross-Coupling Reaction. ResearchGate. [Link]

-

Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles. DSpace@MIT. [Link]

-

Efficient Suzuki–Miyaura C-C Cross-Couplings Induced by Novel Heterodinuclear Pd-bpydc-Ln Scaffolds. MDPI. [Link]

-

Design, synthesis and anti-breast cancer evaluation of biaryl pyridine analogues as potent RSK inhibitors. PubMed. [Link]

-

Boronic Acids: New Coupling Partners in Room-Temperature Suzuki Reactions of Alkyl Bromides. Crystallographic Characterization of an Oxidative-Addition Adduct Generated under Remarkably Mild Conditions. Organic Chemistry Portal. [Link]

-

Suzuki Coupling. Organic Chemistry Portal. [Link]

-